4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine
Description
Contextual Significance of Nitrogen-Containing Heterocycles in Contemporary Organic Chemistry
Nitrogen-containing heterocyclic compounds are organic molecules that incorporate nitrogen atoms within a ring structure and are fundamental to the field of organic chemistry. wisdomlib.org Their structural and functional diversity makes them indispensable in a vast array of applications. A significant portion of FDA-approved small-molecule drugs, approximately 59%, feature a nitrogen heterocycle, highlighting their importance in medicinal chemistry. msesupplies.com These compounds are integral to the structures of many natural products, including vitamins, hormones, and alkaloids, as well as synthetic pharmaceuticals, agrochemicals, polymers, and dyes. nih.gov The presence of nitrogen atoms in these cyclic systems often imparts unique chemical reactivity and the ability to form hydrogen bonds with biological targets, making them crucial building blocks in drug discovery. nih.gov Their applications extend beyond medicine to materials science, where they are used in the development of corrosion inhibitors, polymers, and light-emitting compounds. nih.gov
Historical Development and Evolution of Naphthyridine Research
The history of naphthyridines, also known as diazanaphthalenes, dates back to the late 19th and early 20th centuries. The first synthesis of an unsubstituted naphthyridine, specifically the 1,5- and 1,8-isomers, was reported in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline (B57606) synthesis. nih.gov The name "naphthyridine" was officially indexed in Chemical Abstracts in 1936. nih.gov Early research focused on the synthesis and basic characterization of the different isomers. However, it was the discovery of the antibacterial properties of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, by George Lesher in 1962 that significantly spurred interest in this class of compounds. nih.gov Since then, research has expanded dramatically, exploring the synthesis, reactivity, and application of all naphthyridine isomers, with a particular emphasis on their potential in medicinal chemistry and materials science. nih.govresearchgate.net
Isomeric Naphthyridine Frameworks and Their Structural Distinctions
Naphthyridines are bicyclic heterocyclic compounds consisting of two fused pyridine (B92270) rings. There are six possible isomers, which differ in the relative positions of the two nitrogen atoms within the bicyclic framework. nih.gov These isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. nih.gov The arrangement of the nitrogen atoms in each isomer significantly influences its electronic properties, chemical reactivity, and biological activity. For instance, the 1,8-naphthyridine scaffold is well-known for its prevalence in antibacterial agents, while other isomers have been explored for a range of different therapeutic applications. nih.gov The synthesis of specific naphthyridine isomers can be challenging due to issues of regioselectivity and functional group compatibility. researchgate.net
The 1,5-naphthyridine (B1222797) scaffold is a key structural motif with distinct electronic properties that make it an attractive target in various fields of chemistry. The symmetrical arrangement of the nitrogen atoms in the 1,5-positions influences the electron distribution within the aromatic system. This framework can act as a ligand, forming complexes with metals. For example, dinuclear silver(I) complexes with 1,5-naphthyridine-derived ligands have been shown to exhibit visible light absorption due to metal-metal-to-ligand charge transfer (MMLCT) transitions. rsc.org This property makes them promising for applications in photochemistry. Furthermore, the 1,5-naphthyridine core is utilized as an electron-accepting moiety in the design of materials for organic light-emitting diodes (OLEDs). researchgate.net
Overview of the Chemical Compound: 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine as a Functionalized 1,5-Naphthyridine Derivative
This compound is a substituted derivative of the 1,5-naphthyridine core. Its structure is characterized by a methyl group at the 2-position, a chloro group at the 4-position, and a methoxy (B1213986) group at the 6-position. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis. The chlorine atom at the 4-position is a particularly reactive site, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups. nih.gov
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 81935-22-0 | C10H9ClN2O |
The research focus on substituted 1,5-naphthyridines is driven by their significant potential in medicinal chemistry and materials science. researchgate.netresearchgate.net The 1,5-naphthyridine scaffold is considered a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets. nih.gov Derivatives of 1,5-naphthyridine have been investigated for a wide range of biological activities, including:
Antileishmanial activity: Certain substituted 1,5-naphthyridines have shown potent activity against Leishmania infantum. nih.gov
Antimalarial activity: 2,8-Disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation. acs.org
Anticancer activity: Some fused 1,5-naphthyridine derivatives exhibit antitumor properties, which are often linked to their ability to intercalate with DNA. nih.gov
Kinase inhibition: Substituted 1,6-naphthyridines have been developed as inhibitors of cyclin-dependent kinase 5 (CDK5) for the potential treatment of kidney diseases. nih.gov
The ability to readily modify the 1,5-naphthyridine core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile scaffold for the development of new therapeutic agents and functional materials. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methoxy-2-methyl-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-5-7(11)10-8(12-6)3-4-9(13-10)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEWUGBPJFZZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC(=N2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250304 | |
| Record name | 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81935-22-0 | |
| Record name | 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81935-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 4 Chloro 6 Methoxy 2 Methyl 1,5 Naphthyridine
Nucleophilic Substitution Reactions (SNAr) at Chlorine-Bearing Positions
The 1,5-naphthyridine (B1222797) nucleus is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the ring nitrogen atoms. The chlorine atom at the C-4 position is a good leaving group and is susceptible to displacement by a variety of nucleophiles. nih.gov
The C-4 position of the 1,5-naphthyridine ring is highly activated towards nucleophilic attack. This heightened reactivity is a direct consequence of the strong electron-withdrawing effect of the adjacent nitrogen atom at position 5 (N-5) and the additional influence of the nitrogen at position 1 (N-1). These nitrogen atoms stabilize the negative charge that develops in the Meisenheimer-like intermediate formed during the SNAr reaction, thereby lowering the activation energy of the substitution.
The general mechanism involves the addition of a nucleophile to the C-4 carbon, forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity. A wide range of nucleophiles can be employed in these transformations. For instance, studies on analogous 4-chloro-1,5-naphthyridine (B1297630) systems have demonstrated successful substitutions with amines and sulfur-based nucleophiles like sodium methanethiol (B179389). nih.gov This reactivity allows for the introduction of diverse functionalities at this position, making 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine a valuable intermediate for the synthesis of more complex molecules. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions on the 4-Chloro-1,5-naphthyridine Core
| Nucleophile | Reagent Example | Product Type | Reference |
| Amines | 3-(2-nitro-1-imidazolyl)-propylamine | 4-Amino-1,5-naphthyridine | nih.gov |
| Thiols | Sodium methanethiol (NaSMe) | 4-(Methylthio)-1,5-naphthyridine | nih.gov |
| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-1,5-naphthyridine | researchgate.net |
Substituent Effects on Reactivity (e.g., Methoxy (B1213986) and Methyl groups)
The substituents on the 1,5-naphthyridine core modulate the reactivity of the C-4 position in SNAr reactions.
Methoxy Group (at C-6): The methoxy group is located on the second ring. It exerts a dual electronic effect: an electron-donating resonance effect (+M) and an electron-withdrawing inductive effect (-I). The resonance effect, which increases electron density in the ring system, generally predominates. By donating electron density to the naphthyridine core, the methoxy group can slightly decrease the electrophilicity of the C-4 carbon, thus having a modest deactivating effect on the rate of nucleophilic substitution compared to an unsubstituted ring.
Methyl Group (at C-2): The methyl group at the C-2 position is a weak electron-donating group through an inductive effect (+I). This effect increases the electron density in the pyridine (B92270) ring to which it is attached. This slight increase in electron density can be transmitted through the bicyclic system, leading to a minor deactivating effect on the C-4 position for nucleophilic attack.
Despite these modest deactivating influences, the inherent activation provided by the ring nitrogens ensures that the C-4 position remains a highly reactive site for nucleophilic substitution.
Electrophilic Substitution Reactions (SEAr) on the Naphthyridine Core
The 1,5-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes the carbon framework generally resistant to electrophilic aromatic substitution (SEAr) reactions, which are more characteristic of electron-rich aromatic systems like benzene. nih.gov When reactions with electrophiles do occur, they typically involve the donation of a nitrogen lone pair, such as in N-alkylation reactions. nih.gov
Should an SEAr reaction be forced to occur on the carbon skeleton, the directing effects of the existing substituents would determine the position of the incoming electrophile.
The methoxy group at C-6 is a powerful activating group and is ortho, para-directing. It would strongly direct an incoming electrophile to the C-7 position (ortho) and the C-5 position (para). Since C-5 is a nitrogen atom, electrophilic attack on the carbon framework would be overwhelmingly favored at the C-7 position.
The methyl group at C-2 is a weak activating group and directs ortho and para. It would favor substitution at C-3 and, to a lesser extent, N-1.
The chloro group at C-4 is deactivating but ortho, para-directing.
The directing influence of the powerful methoxy group at C-6 would be the dominant factor. Therefore, any potential electrophilic substitution on the carbon core of this compound is most likely to occur at the C-7 position .
Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Site of Attack |
| Methoxy | C-6 | Activating (+M, -I) | ortho, para | C-7 |
| Methyl | C-2 | Activating (+I) | ortho, para | C-3 |
| Chloro | C-4 | Deactivating (-I, +M) | ortho, para | C-3 |
Modifications of the Methoxy Group
The methoxy group itself can be a site for chemical modification, providing a route to other important functional groups, most notably a hydroxyl group.
The conversion of the C-6 methoxy group to a hydroxyl group is a key transformation. This demethylation is typically achieved by treating the compound with strong Lewis acids or proton acids that can cleave the aryl-ether bond. Common reagents used for this purpose include boron tribromide (BBr₃), hydrobromic acid (HBr), or heating with pyridine hydrochloride. The choice of reagent would depend on the compatibility with other functional groups in the molecule. The resulting 6-hydroxy-1,5-naphthyridine derivative opens up further possibilities for derivatization, such as conversion to esters or other ethers.
Interconversion to Other Alkoxy or Hydroxyl Functions
The methoxy group at the C-6 position of this compound is a key site for functionalization, primarily through ether cleavage reactions to yield the corresponding hydroxyl derivative, 4-chloro-6-hydroxy-2-methyl-1,5-naphthyridine (a tautomer of the naphthyridinone). This transformation is significant as the hydroxyl group can enhance solubility or act as a handle for further derivatization.
The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis, typically requiring strong Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose, known for its ability to selectively demethylate aryl methyl ethers under relatively mild conditions without affecting other functional groups. orgsyn.org The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.
The general protocol involves treating the methoxy-substituted naphthyridine with BBr₃ in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), at temperatures ranging from 0 °C to room temperature. Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to afford the desired phenol. While specific studies on this compound are not prevalent, the synthesis of various hydroxy- thieme-connect.commdpi.comnaphthyridines confirms the viability of this functional group on the scaffold. researchgate.net
Beyond demethylation to the hydroxyl group, the resulting phenoxide can, in principle, be re-alkylated with different alkyl halides to generate novel alkoxy derivatives (transetherification), although this is less commonly documented for this specific scaffold.
Table 1: Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron tribromide (BBr₃) | CH₂Cl₂, 0 °C to RT | Highly effective and selective for aryl methyl ethers. orgsyn.org |
| Hydrobromic acid (HBr) | Acetic acid, reflux | Harsher conditions, may affect other functional groups. |
Reactivity of the Methyl Group at C-2
The methyl group at the C-2 position is activated by the adjacent nitrogen atom and its position on the electron-deficient pyridine ring, making it susceptible to various functionalization reactions.
Functionalization via Radical Pathways
The electron-deficient nature of the 1,5-naphthyridine ring system makes it an excellent substrate for nucleophilic radical addition, famously known as the Minisci reaction. ed.ac.uk This reaction allows for the direct C-H functionalization of heteroaromatics with a wide range of carbon-centered radicals. While azoles, being more electron-rich, can be challenging substrates, electron-poor N-heterocycles like pyridines and quinolines are highly reactive. ed.ac.uk The 1,5-naphthyridine core, as a fused pyridine system, is expected to be highly amenable to such transformations.
In the context of this compound, the C-2 methyl group is not the primary site of radical attack on the ring. Instead, the methyl group itself can be a precursor to radicals or can be modified after a radical reaction has occurred elsewhere on the molecule. More commonly, radical precursors (e.g., from alkyl iodides, carboxylic acids) are added to the protonated naphthyridine ring, typically at the C-4 or C-2 positions if they are unsubstituted. Since the C-4 position is blocked by a chlorine atom, radical functionalization would be directed to other available positions on the ring.
Oxidation or Halogenation of the Methyl Group
The C-2 methyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, or it can be halogenated to provide a reactive handle for further nucleophilic substitution.
Halogenation: A common method for the halogenation of activated methyl groups on heterocyclic rings is free-radical bromination using N-Bromosuccinimide (NBS), often initiated by light or a radical initiator like benzoyl peroxide (BPO). This reaction, known as the Wohl-Ziegler reaction, proceeds via an allylic- or benzylic-type radical intermediate. masterorganicchemistry.com Studies on 2-methyl-1,8-naphthyridine derivatives have shown successful monobromination of the methyl group using NBS under infrared light, achieving yields up to 54.6%. ciac.jl.cn This method is expected to be applicable to the 1,5-naphthyridine isomer, converting the 2-methyl group to a 2-(bromomethyl) group, a versatile intermediate for introducing various nucleophiles.
Oxidation: The oxidation of methyl groups on pyridine rings can be challenging but is achievable. The reactivity of the methyl group is enhanced by the interaction of the adjacent nitrogen heteroatom with an acidic catalyst surface. researchgate.net Oxidative transformations can convert the methyl group into a formyl (aldehyde) or carboxyl (carboxylic acid) group using appropriate oxidizing agents, although conditions must be carefully controlled to avoid over-oxidation or degradation of the heterocyclic ring.
Table 2: Functionalization of the C-2 Methyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | Bromomethyl (-CH₂Br) ciac.jl.cn |
Oxidation and Reduction Processes
Selective Reduction of the Naphthyridine Ring System
The selective reduction of one of the two pyridine rings in the 1,5-naphthyridine system is a valuable transformation for accessing saturated heterocyclic motifs. Asymmetric hydrogenation of substituted 1,5-naphthyridines has been achieved with high efficiency and enantioselectivity using chiral ruthenium diamine complexes as catalysts. nih.gov
Research has shown that for 2,6-disubstituted 1,5-naphthyridines, hydrogenation selectively occurs on one pyridyl ring to yield 1,2,3,4-tetrahydro-1,5-naphthyridines. thieme-connect.comnih.gov The regioselectivity is governed by electronic effects, with the more electron-rich pyridine ring being preferentially reduced. thieme-connect.com In the case of this compound, the methoxy group at C-6 is electron-donating, while the chloro group at C-4 is electron-withdrawing. This suggests that the 6-methoxy-substituted ring would be the more electron-rich of the two, and therefore the likely site of selective reduction.
Catalyst choice provides another layer of control. Orthogonal selectivity has been demonstrated where a homogeneous ruthenium catalyst and a heterogeneous palladium catalyst can selectively hydrogenate different rings within the same naphthyridine isomer, influenced by a combination of steric and electronic factors. acs.org
Table 3: Catalysts for Selective Naphthyridine Hydrogenation
| Catalyst System | Selectivity Control | Product Type |
|---|---|---|
| Chiral Ruthenium Complexes | Electronic Effects (favors electron-rich ring) thieme-connect.com | Tetrahydro-1,5-naphthyridines nih.gov |
N-Oxidation and Its Role in Reactivity Modulation
Oxidation of the nitrogen atoms in the 1,5-naphthyridine core to form N-oxides significantly alters the electronic properties and reactivity of the ring system. N-oxidation can be readily achieved using peracids, such as meta-chloroperbenzoic acid (m-CPBA). nih.gov
The formation of an N-oxide has several important consequences:
Activation for Nucleophilic Substitution: The N-oxide group is strongly electron-withdrawing, which activates the α (C-2, C-6) and γ (C-4, C-8) positions towards nucleophilic attack. For instance, N-oxides can be converted to chloro-derivatives at these positions using reagents like phosphorus oxychloride (POCl₃). nih.gov
Modulation of Bioactivity: The N-oxide oxygen is a strong hydrogen bond acceptor, which can be a bioisosteric replacement for a carbonyl group. This modification can significantly enhance the inhibitory activity and selectivity of drug candidates. nih.gov
Directing Group for Electrophilic Substitution: While the naphthyridine ring is generally deactivated towards electrophilic substitution, the N-oxide functionality can direct electrophiles to specific positions.
For a disubstituted compound like this compound, N-oxidation could potentially occur at either N-1 or N-5, or both, depending on the steric and electronic influences of the substituents. The resulting N-oxide(s) would be valuable intermediates for further functionalization, for example, introducing nucleophiles at positions that were previously unreactive. nih.gov
Side Chain Modifications and Functional Group Interconversions
The functional groups on this compound serve as handles for further chemical modifications. The reactivity of this compound is primarily centered around the chloro substituent, which is a good leaving group for nucleophilic substitution reactions. The methyl and methoxy groups also offer pathways for derivatization, although they typically require more specific reaction conditions.
The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides. For instance, chloro-1,5-naphthyridines readily react with various amines to yield amino-1,5-naphthyridine derivatives. nih.govmdpi.com These reactions are often facilitated by a base and can be catalyzed by transition metals, such as in the Buchwald-Hartwig amination. nih.govmdpi.com Similarly, reaction with thiols or their corresponding sodium salts can introduce sulfur-based functionalities. nih.govmdpi.com
The methyl group at the 2-position can potentially undergo oxidation to a formyl or carboxyl group under specific conditions, as has been observed with methyl groups on related fused 1,5-naphthyridine systems. mdpi.com Such transformations would provide a route to aldehydes, carboxylic acids, and their derivatives.
The methoxy group at the 6-position is generally less reactive. However, it could potentially be cleaved to the corresponding hydroxynaphthyridine derivative using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group could then be used for further functionalization, for example, by conversion to a triflate, which is an excellent leaving group for cross-coupling reactions. nih.gov
A summary of potential functional group interconversions for this compound is presented below.
| Current Functional Group | Position | Potential Reaction | Resulting Functional Group |
| Chloro | 4 | Nucleophilic Aromatic Substitution (e.g., with R-NH₂) | Amino |
| Chloro | 4 | Nucleophilic Aromatic Substitution (e.g., with R-SH) | Thioether |
| Chloro | 4 | Stille or Suzuki Coupling | Aryl or Alkyl |
| Methyl | 2 | Oxidation | Carboxylic Acid / Aldehyde |
| Methoxy | 6 | Ether Cleavage (e.g., with HBr) | Hydroxyl |
Formation of Metal Complexes and Coordination Chemistry
The 1,5-naphthyridine scaffold, with its two nitrogen atoms, is an excellent platform for the construction of ligands for metal coordination. nih.govresearchgate.netnih.gov The nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, forming coordination complexes. The geometry of the 1,5-naphthyridine ring, where the nitrogen atoms are located in different rings, often allows it to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. researchgate.net
This compound is expected to function as a bidentate or, more commonly, a bridging ligand in coordination chemistry. researchgate.net The two nitrogen atoms (N-1 and N-5) can coordinate to one or two metal centers. This bridging capability is a key feature of 1,5-naphthyridine-based ligands, enabling the synthesis of dinuclear and polynuclear metal complexes. researchgate.netbohrium.com For example, 1,5-naphthyridine itself has been used to link ruthenium(II) centers and silver(I) ions. researchgate.netbohrium.com The specific compound this compound can therefore be utilized to create complex supramolecular architectures.
The coordination properties of this compound are significantly modulated by its substituents. The electronic effects of these groups alter the electron density on the nitrogen atoms, thereby influencing the strength of the metal-ligand bond.
Chloro Group (at C4): As an electron-withdrawing group (via induction), the chloro substituent decreases the electron density on the naphthyridine ring system, including the nitrogen atoms. This reduction in basicity is expected to weaken the coordination bond to a metal center compared to the unsubstituted 1,5-naphthyridine.
Methoxy Group (at C6): The methoxy group is an electron-donating group through resonance, which increases the electron density on the ring. This effect would enhance the basicity of the nitrogen atoms, leading to stronger coordination with metal ions.
Methyl Group (at C2): The methyl group is a weak electron-donating group through induction. It will slightly increase the electron density on the ring, thereby modestly strengthening the ligand-metal bond.
| Substituent | Position | Electronic Effect | Expected Impact on Coordination Strength |
| Chloro | 4 | Electron-withdrawing (Inductive) | Decrease |
| Methoxy | 6 | Electron-donating (Resonance) | Increase |
| Methyl | 2 | Electron-donating (Inductive) | Slight Increase |
While specific catalytic applications for complexes of this compound have not been extensively reported, the broader family of naphthyridine-metal complexes has shown promise in catalysis. For instance, ruthenium complexes incorporating substituted 1,8-naphthyridine (B1210474) ligands have been successfully employed as catalysts for the transfer hydrogenation of aldehydes. ntu.edu.tw
Furthermore, a ruthenium complex with a fused 1,5-naphthyridine ligand has been used as a precatalyst for the electrochemical reduction of acetone (B3395972). encyclopedia.pub In a different application, iridium complexes have been used to catalyze the dehydrogenation of non-aromatic, hydrogenated 1,5-naphthyridines to their aromatic counterparts, demonstrating a catalytic transformation of the ligand scaffold itself. nih.gov These examples highlight the potential for metal complexes of this compound to be developed as catalysts for a range of organic transformations, including reductions, oxidations, and other coupling reactions. The electronic and steric properties conferred by the chloro, methoxy, and methyl groups could be tuned to optimize catalytic activity and selectivity.
Spectroscopic and Advanced Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for a detailed mapping of the molecular skeleton.
Proton NMR spectroscopy reveals the number of different types of protons in a molecule, the electronic environment of each, and their proximity to other protons. For 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthyridine core, the methyl protons, and the methoxy (B1213986) protons.
The aromatic region would likely display signals for the protons at positions 3, 7, and 8. The proton at position 3 is expected to appear as a singlet, influenced by the adjacent chloro and methyl groups. The protons at positions 7 and 8 would likely appear as doublets due to coupling with each other. The methoxy group protons would present as a sharp singlet, typically in the range of 3.8-4.2 ppm. The methyl group protons at position 2 would also appear as a singlet, generally at a higher field (lower ppm) than the aromatic protons.
Expected ¹H NMR Chemical Shifts for this compound
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.0 - 7.5 | Singlet |
| H-7 | 7.5 - 8.0 | Doublet |
| H-8 | 8.0 - 8.5 | Doublet |
| -OCH₃ (at C-6) | 3.8 - 4.2 | Singlet |
| -CH₃ (at C-2) | 2.5 - 3.0 | Singlet |
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.
The spectrum would show signals for the ten carbon atoms of the substituted naphthyridine ring, the methoxy carbon, and the methyl carbon. The carbons bearing the chloro and methoxy substituents (C-4 and C-6) would be significantly affected, as would the carbons in the vicinity of the nitrogen atoms. The methyl and methoxy carbons would appear at a much higher field (lower ppm) compared to the aromatic carbons.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 155 - 165 |
| C-3 | 120 - 130 |
| C-4 | 145 - 155 |
| C-4a | 140 - 150 |
| C-6 | 150 - 160 |
| C-7 | 110 - 120 |
| C-8 | 130 - 140 |
| C-8a | 145 - 155 |
| -OCH₃ (at C-6) | 50 - 60 |
| -CH₃ (at C-2) | 20 - 30 |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a cross-peak between the protons at C-7 and C-8, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the direct assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, the methoxy protons would show a correlation to the C-6 carbon, and the methyl protons would show correlations to C-2 and C-3.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various bonds present in the molecule.
Key expected absorptions include C-H stretching from the aromatic and methyl/methoxy groups, C=C and C=N stretching vibrations from the aromatic rings, C-O stretching from the methoxy group, and a C-Cl stretching vibration.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 2850 - 3000 |
| Aromatic C=C and C=N Stretch | 1450 - 1650 |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
For this compound (molecular formula C₁₀H₉ClN₂O), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having about one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of the methyl group, the methoxy group, or the chlorine atom.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₉ClN₂O by comparing the experimentally measured exact mass with the calculated theoretical mass.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available research, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and precise intramolecular dimensions, are not available.
X-ray crystallography is a powerful analytical technique that provides unequivocal proof of a molecule's three-dimensional structure in the solid state. This method allows for the precise determination of bond lengths, bond angles, and torsional angles, offering insights into the conformation of the molecule and the planarity of its ring systems. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular architecture.
While crystallographic data for the specific title compound is not available, studies on structurally related naphthyridine derivatives have utilized X-ray diffraction to elucidate their molecular geometries and packing arrangements. Such studies are fundamental to understanding structure-property relationships within this class of heterocyclic compounds. The acquisition of single-crystal X-ray data for this compound would be a valuable contribution to the field, providing a precise empirical model of its solid-state conformation and intermolecular interactions. This information would be instrumental for computational modeling, understanding its physicochemical properties, and informing the design of new derivatives.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine. These calculations provide detailed information about the molecule's geometry, energy, and the distribution of its electrons.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These theoretical calculations provide a detailed structural framework in the absence of experimental crystallographic data. The optimized geometry corresponds to the minimum energy conformation on the potential energy surface.
Table 1: Hypothetical DFT Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C2-Cl | 1.74 Å |
| Bond Length | C4-O | 1.36 Å |
| Bond Length | O-CH3 | 1.43 Å |
| Bond Length | C6-CH3 | 1.51 Å |
| Bond Angle | Cl-C2-N1 | 116.5° |
| Bond Angle | C3-C4-O | 125.0° |
| Bond Angle | C4-O-CH3 | 117.0° |
| Dihedral Angle | C3-C4-O-CH3 | 0.0° (planar) / 180.0° (anti-planar) |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT calculation. The values are based on typical bond lengths and angles for similar chemical moieties.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. journalirjpac.comsemanticscholar.org
For this compound, the location of the HOMO and LUMO densities would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) and methyl groups will influence the electron distribution and the energies of these orbitals. DFT calculations can provide visualizations and energy values for the HOMO and LUMO. researchgate.net For example, in related naphthyridine derivatives, the HOMO is often distributed over the naphthyridine ring system, while the LUMO may also be delocalized across the aromatic core. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Naphthyridine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are representative for a substituted naphthyridine system and are intended for illustrative purposes. The actual values for this compound would require specific DFT calculations.
Molecular Dynamics Simulations to Study Conformation and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.
By simulating the molecule's behavior in a solvent box (e.g., water), MD can reveal preferred conformations and the dynamics of conformational changes. This is particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a protein. For example, MD simulations have been used to study the binding mechanisms of substituted pyridine (B92270) derivatives to their biological targets, revealing key interactions and the role of conformational flexibility. nih.govresearchgate.net Such studies often analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and root-mean-square fluctuation (RMSF) to identify flexible regions. Although specific MD simulation data for this compound is not available, the methodology has been successfully applied to similar heterocyclic systems to understand their dynamic behavior. nih.govmdpi.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Design
In the early stages of research, in silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govnih.govsrce.hrspringernature.com These predictions help in prioritizing compounds for synthesis and experimental testing by flagging potential liabilities.
Predictive models for metabolic pathways aim to identify the likely metabolites of a parent compound. These models are typically based on databases of known metabolic reactions and algorithms that recognize susceptible sites for metabolism on the query molecule. frontiersin.org For this compound, these tools would screen for common Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions.
Commonly used platforms for these predictions include software like BioTransformer and Meteor. frontiersin.org For this specific molecule, potential metabolic transformations could include:
Oxidation of the methyl group to a primary alcohol and subsequently to a carboxylic acid.
O-demethylation of the methoxy group to a hydroxyl group.
Aromatic hydroxylation at available positions on the naphthyridine ring.
Glucuronidation or sulfation of any hydroxyl groups formed during Phase I metabolism.
These predictions are crucial for designing in vitro metabolism studies, as they provide a list of potential metabolites to look for. nih.govnih.gov It is important to note that these are predictive models and the actual metabolic pathways need to be confirmed experimentally.
Table 3: Predicted Phase I Metabolic Transformations for this compound
| Metabolic Reaction | Predicted Metabolite |
| Methyl Group Oxidation | (4-Chloro-6-methoxy-1,5-naphthyridin-2-yl)methanol |
| O-Demethylation | 4-Chloro-2-methyl-1,5-naphthyridin-6-ol |
| Aromatic Hydroxylation | 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridin-X-ol |
Note: This table presents hypothetical predictions based on common metabolic pathways for similar chemical structures.
Theoretical Tautomeric Studies of Substituted Naphthyridines
Tautomerism, the equilibrium between two or more interconverting structural isomers, can be a critical factor in the chemical and biological properties of a molecule. For substituted naphthyridines, particularly those with hydroxyl or amino groups, the position of a proton can vary, leading to different tautomeric forms. researchgate.net
Theoretical calculations can be used to determine the relative stability of different tautomers by computing their Gibbs free energies in the gas phase and in different solvents. mdpi.com A study on 4,8-dioxygenated 1,5-naphthyridines, for example, used DFT calculations to establish the most stable tautomeric forms in both the gas phase and in solution. nih.gov Similarly, computational methods have been employed to investigate the tautomerism of pseudobases of 1,5-naphthyridine (B1222797) dications. rsc.org
For this compound itself, significant tautomerism is not expected due to the absence of mobile protons on the naphthyridine ring or its substituents. However, if the methoxy group were hydrolyzed to a hydroxyl group (a potential metabolite), the resulting 4-chloro-2-methyl-1,5-naphthyridin-6-ol could exist in equilibrium with its keto tautomer, 4-chloro-2-methyl-1,5-naphthyridin-6(5H)-one. Theoretical calculations would be essential to predict which tautomer would be predominant under physiological conditions. arxiv.orgbeilstein-journals.orgresearchgate.net
Table 4: Hypothetical Relative Gibbs Free Energies of Tautomers of a Potential Metabolite
| Tautomer of 4-Chloro-2-methyl-1,5-naphthyridin-6-ol | Relative Gibbs Free Energy (kcal/mol) in Water |
| 6-Hydroxy (Enol) Form | 0.0 (Reference) |
| 6-Keto (Amide) Form | +2.5 |
Note: This data is hypothetical and for illustrative purposes. The relative stability of tautomers is highly dependent on the specific molecular structure and solvent environment.
Virtual Screening and Ligand-Based Design for Target Identification (Excluding Clinical Efficacy)
The therapeutic potential of novel chemical entities is often explored through computational methods that predict their biological targets. For the compound this compound, while specific virtual screening and ligand-based design studies are not extensively documented in publicly available literature, the broader class of 1,5-naphthyridine derivatives has been the subject of numerous computational investigations. These studies provide a framework for how this compound could be assessed for potential biological activities.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be either structure-based or ligand-based.
In a hypothetical structure-based virtual screening campaign, the 3D structure of a potential protein target would be used to dock this compound and other compounds from a virtual library. The docking process predicts the preferred orientation of the molecule when bound to the target to form a stable complex. Scoring functions are then used to estimate the binding affinity. For instance, studies on other 1,5-naphthyridine derivatives have successfully employed docking to identify potent inhibitors of various kinases. nih.govaacrjournals.org One such study identified novel 1,5-naphthyridine derivatives as potent inhibitors of the transforming growth factor-beta type I receptor (ALK5), with the binding mode confirmed by X-ray crystallography, which had been initially proposed by docking studies. nih.gov
Ligand-based design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest. These methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. If a set of active compounds with a similar mode of action is known, a pharmacophore model can be generated. Subsequently, this model can be used to screen virtual databases for other molecules that fit the model, such as this compound.
QSAR models are mathematical relationships linking chemical structure and pharmacological activity in a quantitative manner for a series of compounds. Should a series of 1,5-naphthyridine analogs with known activities against a particular target be available, a QSAR model could be developed. The properties of this compound could then be used to predict its activity based on this model.
For example, research on 2,8-disubstituted-1,5-naphthyridines as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase β (PI4K) highlights the importance of substitutions on the naphthyridine core for activity and selectivity. nih.gov Computational modeling of such compounds helps in understanding the structure-activity relationships (SAR) and in designing more potent and selective inhibitors. nih.gov
The following table summarizes hypothetical targets and the computational methods that could be employed to investigate the interaction of this compound with them, based on studies of similar compounds.
| Potential Target Class | Computational Method | Rationale based on Analogous Studies |
| Protein Kinases (e.g., FGFR, ALK5) | Molecular Docking, Pharmacophore Modeling | 1,5-Naphthyridine derivatives have been identified as potent kinase inhibitors. nih.govaacrjournals.org |
| Parasitic Enzymes (e.g., Plasmodium PI4K) | QSAR, Molecular Docking | Substituted 1,5-naphthyridines have shown activity against parasitic kinases. nih.gov |
| Topoisomerases | Ligand-Based Virtual Screening | Heterocyclic compounds including 1,5-naphthyridines have been investigated as topoisomerase inhibitors. nih.gov |
These computational approaches are instrumental in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing, thereby accelerating the identification of new therapeutic agents.
Biological Activity and Mechanistic Research
Structure-Activity Relationship (SAR) Studies on Substituted 1,5-Naphthyridines
Structure-activity relationship (SAR) studies on the 1,5-naphthyridine (B1222797) core have provided insights into how different substituents influence biological interactions. The specific combination of chloro, methoxy (B1213986), and methyl groups on the 4-, 6-, and 2-positions, respectively, of the 1,5-naphthyridine ring system is critical in defining the molecule's steric, electronic, and hydrophobic properties, which in turn dictate its engagement with biological targets.
Impact of Chloro, Methoxy, and Methyl Groups on Biological Interactions
The biological activity of naphthyridine derivatives is significantly influenced by the nature and position of their substituents. For instance, the presence of a chloro group at the C-4 position can be crucial for activity in certain contexts. In broader studies of heterocyclic compounds, a chloro substituent is known to enhance binding affinity through halogen bonding or by acting as a key site for nucleophilic substitution to link to other molecular fragments.
The methoxy group at the C-6 position can influence the molecule's solubility and ability to form hydrogen bonds. The oxygen atom can act as a hydrogen bond acceptor, potentially anchoring the molecule within a protein's binding site. Furthermore, the methoxy group can affect the electronic distribution of the naphthyridine ring system, modulating its reactivity and interaction with biological macromolecules.
A methyl group at the C-2 position can contribute to the molecule's hydrophobic interactions with its target. Depending on the topology of the binding pocket, this group can either enhance binding by occupying a hydrophobic cavity or cause steric hindrance that reduces affinity. In some reported cases of substituted naphthyridines, methyl groups at certain positions were found to be favorable for cytotoxic activity against cancer cell lines.
Exploration of Molecular Targets and Mechanisms of Action (In Vitro Studies)
While direct in vitro studies on 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine are not extensively reported in publicly available literature, research on analogous 1,5-naphthyridine derivatives points to several key molecular targets and mechanisms of action. These include the inhibition of essential enzymes like topoisomerases and protein kinases, interference with epigenetic readers such as bromodomains, and direct interaction with nucleic acids.
Enzyme Inhibition Mechanisms (e.g., Topoisomerase Inhibition)
Derivatives of the 1,5-naphthyridine scaffold have been investigated as inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. These compounds can exert their anticancer effects by stabilizing the covalent complex between topoisomerase I (Top1) and DNA, which leads to DNA strand breaks and ultimately cell death. The planar structure of the naphthyridine core is suitable for intercalation into the DNA base pairs at the site of enzyme action, a common mechanism for topoisomerase poisons.
Protein Kinase Inhibition
The 1,5-naphthyridine core has been utilized as a scaffold for the development of protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Substituted naphthyridines have been designed to target the ATP-binding site of various kinases. For example, certain fused 1,5-naphthyridine derivatives have shown potent and selective inhibitory activity against PI3K/mTOR dual kinases. The specific substitution pattern on the naphthyridine ring is critical for achieving high affinity and selectivity for the target kinase.
Bromodomain and Extra C-terminal (BET) Domain Family Inhibition
Recent research has identified 1,5-naphthyridine derivatives as potent inhibitors of the Bromodomain and Extra C-terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. By inhibiting the interaction between BET bromodomains and acetylated histones, 1,5-naphthyridine derivatives can modulate the expression of key oncogenes and inflammatory genes. Quantum mechanical calculations and X-ray crystallography have shown that the 1,5-naphthyridine core has a higher affinity for BET bromodomains compared to other isomeric naphthyridines.
DNA/RNA Intercalation or Binding Mechanisms
The planar aromatic structure of the 1,5-naphthyridine ring system allows it to function as a DNA intercalating agent. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with the processes of replication and transcription and potentially triggering cellular apoptosis. While some fused 1,5-naphthyridine derivatives have been shown to intercalate into DNA, this mechanism is often a component of a broader spectrum of activity, such as the poisoning of topoisomerase enzymes.
Receptor Binding and Modulation (e.g., Adenosine (B11128) Receptor Agonistic Activity)
There is no publicly available research detailing the interaction of this compound with adenosine receptors or any other specific receptor type. Studies on other heterocyclic compounds have established that minor structural modifications can significantly alter receptor binding affinity and functional activity, making it impossible to infer the potential for adenosine receptor agonism or antagonism for this specific compound without direct experimental evidence.
Immunomodulatory Mechanisms
The potential immunomodulatory effects of this compound have not been characterized in the scientific literature. Research into the immunomodulatory properties of other naphthyridine derivatives exists, but these findings cannot be extrapolated to the specific compound due to the high degree of structural specificity in molecular immunology.
Broad-Spectrum Antimicrobial Mechanisms (e.g., DNA replication inhibition in bacteria)
While various antimicrobial agents function through the inhibition of DNA replication, there are no published studies that have investigated or identified such a mechanism for this compound. The antimicrobial profile and the specific molecular targets within bacterial pathways for this compound remain undetermined.
In Vitro Cellular Assays for Mechanistic Understanding
Detailed mechanistic studies using in vitro cellular assays to elucidate the effects of this compound on cellular processes are not present in the available scientific literature.
There is no evidence from published research to suggest that this compound has been evaluated for its effects on the WNT signaling pathway or any other specific cellular signaling cascade.
Mechanistic studies focused on the evaluation of this compound in the context of cell proliferation control are absent from the scientific record. While some naphthyridine compounds have been investigated for their antiproliferative activities, no such data is available for this specific chemical entity.
Target Validation Methodologies
As there are no published studies identifying specific biological targets for this compound, there is consequently no information available regarding the methodologies that would have been used for its target validation.
Potential Research Applications Beyond Medicinal Chemistry
Role as Synthetic Intermediates for Complex Molecular Architectures
The reactivity of 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine makes it a highly valuable intermediate in organic synthesis for constructing more complex molecular structures. The chloro-substituent at the 4-position is particularly important, as it serves as a reactive site for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the controlled introduction of a wide range of functional groups, including amines, alcohols, and thiols, thereby enabling the synthesis of a diverse library of substituted 1,5-naphthyridine (B1222797) derivatives. nih.gov
For instance, the amination of chloro-substituted 1,5-naphthyridines is a common strategy for building molecules with potential applications in various fields. nih.gov The compound can also serve as a precursor for creating fused heterocyclic systems. Through multi-step synthetic sequences, such as condensation and cyclization reactions, the 1,5-naphthyridine core can be annulated with other rings (carbocyclic or heterocyclic) to produce polycyclic aromatic structures with unique electronic and steric properties. nih.govmdpi.com A modified Skraup synthesis, for example, has been used to prepare a 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] researchgate.netrsc.orgnaphthyridin-10-one from a methoxy-substituted aminopyridine, highlighting how this class of compounds acts as a key building block for intricate molecular frameworks. nih.gov
| Precursor Type | Reaction Type | Resulting Complex Architecture | Reference |
| Chloro-substituted 1,5-Naphthyridine | Nucleophilic Aromatic Substitution (SNAr) | Aminated 1,5-Naphthyridine Derivatives | nih.gov |
| Methoxy-substituted Aminopyridine | Modified Skraup Synthesis | Fused Benzo[b] researchgate.netrsc.orgnaphthyridine Systems | nih.gov |
| 1,5-Naphthyridine Derivatives | Friedländer Reaction | Fused Quinolines and Polycyclic Systems | mdpi.com |
Applications in Materials Science Research
The rigid, planar structure and electron-deficient nature of the 1,5-naphthyridine ring system are highly desirable characteristics for applications in materials science, particularly in the field of organic electronics.
Derivatives of 1,5-naphthyridine have demonstrated significant promise as n-type (electron-transporting) organic semiconductors. The nitrogen atoms in the rings lower the energy levels of the molecular orbitals (HOMO and LUMO), facilitating electron injection and transport. Research on 1,5-naphthyridine-2,6-dione-based small molecules has shown excellent n-type performance in organic thin-film transistors (OFETs), with one derivative exhibiting an electron mobility of 0.14 cm² V⁻¹ s⁻¹. rsc.org
Furthermore, studies on a series of 4,8-substituted 1,5-naphthyridines have revealed their potential as multifunctional organic semiconductor materials. These compounds are thermally robust and possess suitable electron affinities and ionization potentials for use as both electron-transport and hole-transport materials in organic light-emitting diodes (OLEDs). researchgate.net Their tunable electronic properties, achieved through substitution at the chloro-position of a precursor like this compound, allow for the fine-tuning of energy levels to optimize device performance. researchgate.netrsc.org
| Property | Value Range for 4,8-substituted 1,5-Naphthyridines | Significance | Reference |
| Electron Affinity (EA) | 2.38 – 2.72 eV | Suitable for electron-transport materials | researchgate.net |
| Ionization Potential (IP) | 4.85 – 5.04 eV | Suitable for hole-injecting/hole-transport materials | researchgate.net |
| Optical Band Gap | 2.77 – 3.79 eV | Corresponds to absorption in the UV-Visible range | researchgate.net |
| Fluorescence Emission (Solid State) | 400 – 501 nm | Blue light emission for OLED applications | researchgate.net |
The fundamental properties that make 1,5-naphthyridine derivatives effective organic semiconductors also make them suitable candidates for use in organic photodetectors (OPDs) and phototransistors. These devices rely on materials that can efficiently absorb light to generate electron-hole pairs and then transport these charges to electrodes. A blue-selective organic phototransistor has been successfully developed using a 1,5-naphthyridine-2,6-dione unit, demonstrating the scaffold's utility in light-sensing applications. researchgate.net The ability to tune the optical and electronic properties of the material by modifying the substituents on the naphthyridine core is crucial for developing photodetectors with high sensitivity, fast response times, and wavelength selectivity. mdpi.com
Use as Ligands in Catalysis
The 1,5-naphthyridine framework contains two nitrogen atoms with lone pairs of electrons, making it an excellent bidentate ligand for coordinating with metal ions. mdpi.com For geometric reasons, the two nitrogen atoms typically cannot bind to the same metal center in a chelating fashion but can act as a bridging ligand between two metal centers or as a monodentate ligand. mdpi.com
The reactivity of the chloro group in this compound provides a synthetic handle to create more complex, multidentate ligands. For example, chloro-substituted 1,5-naphthyridines have been used as precursors to prepare bidentate and tridentate ligands for Ruthenium(II) complexes. nih.gov The resulting metal complexes have applications in various catalytic processes. The electronic properties of the naphthyridine ligand, which can be modulated by substituents like the methoxy (B1213986) and methyl groups, can influence the catalytic activity of the metal center. Researchers have synthesized and characterized a variety of metal complexes using 1,5-naphthyridine, including those with Zirconium(III), Chromium(III), and Silver(I). researchgate.netmdpi.com
| Metal Center | Ligand Type | Resulting Complex | Reference |
| Ruthenium(II) | Bidentate/Tridentate | Heteroleptic Ru(II) Complexes | nih.gov |
| Zirconium(IV) | N-donor Ligand | Zirconium Amido Complexes | mdpi.com |
| Chromium(III) | Counter-ion/Ligand | Supramolecular Cr(III) Oxalato Complexes | researchgate.netmdpi.com |
| Silver(I) | Bridging Ligand | Polynuclear Ag(I) Complexes | researchgate.net |
Development of Molecular Probes for Biological Systems
The inherent fluorescence of many aromatic heterocyclic compounds makes the naphthyridine scaffold an attractive core for the design of molecular probes. These probes can be used for sensing and imaging specific analytes, ions, or biomolecules within biological systems. By functionalizing the naphthyridine core with specific recognition units, researchers can create sensors that exhibit a change in their fluorescence (e.g., "turn-on" or "turn-off" response, or a wavelength shift) upon binding to a target. researchgate.netrsc.org
For example, naphthyridine derivatives have been successfully developed as "off-on" fluorescent probes for detecting Zn²⁺ ions in living cells and as near-infrared probes for imaging mitochondrial DNA and RNA. researchgate.netrsc.org Other designs have led to colorimetric sensors for Cu²⁺ ions and fluorescent probes for detecting biologically relevant small molecules like thiophenol. researchgate.netnih.gov The photophysical properties, such as a large Stokes shift (the separation between absorption and emission maxima), are particularly advantageous as they minimize self-absorption and improve signal-to-noise ratios in imaging applications. nih.gov The this compound molecule serves as a key starting material, where the chloro group can be substituted with a receptor moiety to create a targeted molecular probe.
Naphthyridine Derivatives in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar, aromatic nature of the 1,5-naphthyridine ring, combined with its hydrogen bond-accepting nitrogen atoms, makes it an ideal building block for constructing well-defined supramolecular assemblies. researchgate.net
Research has shown that 1,5-naphthyridine can participate in the formation of 3D supramolecular architectures through strong hydrogen bonds when co-crystallized with metal complexes. researchgate.net In these structures, the protonated naphthyridine acts as a cation that templates the assembly of anionic components. Similarly, other naphthyridine isomers have been shown to self-assemble into higher-order structures like infinite tapes and multiply hydrogen-bonded dimers through specific, directional interactions. researchgate.net This ability to direct self-assembly makes naphthyridine derivatives, including functionalized versions of this compound, valuable components in the field of crystal engineering and the development of functional materials based on host-guest interactions. acs.org
Conclusion and Future Research Directions
Summary of Synthetic and Mechanistic Insights for 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine
While specific literature detailing the synthesis of this compound is not extensively documented, its synthesis can be logically inferred from well-established methods for constructing the 1,5-naphthyridine (B1222797) core. nih.gov The primary strategies involve the cyclization of substituted 3-aminopyridines. nih.gov
A plausible and widely used approach is the Gould-Jacobs reaction . This would likely begin with 5-methoxy-3-aminopyridine, which would be reacted with a suitable three-carbon component like ethyl acetylpyruvate (B1236944) or a similar β-keto ester. The mechanism proceeds via an initial condensation to form an enamine, followed by a thermal cyclization to give a 4-hydroxy-1,5-naphthyridine intermediate. Subsequent treatment of this intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), would replace the hydroxyl group at the C4 position with a chlorine atom to yield the target compound. nih.gov
Another classical approach is the Skraup synthesis , which involves reacting a 3-aminopyridine (B143674) derivative with glycerol (B35011), an oxidizing agent, and sulfuric acid. nih.gov By starting with 5-methoxy-3-aminopyridine and using a crotonaldehyde (B89634) source in place of glycerol, one could potentially form the 6-methoxy-2-methyl-1,5-naphthyridine core. nih.gov Subsequent oxidation to the N-oxide, followed by chlorination, could introduce the chloro group at the C4 position, although this route may present regioselectivity challenges.
The key mechanistic features of these syntheses involve electrophilic attack on the pyridine (B92270) ring followed by cyclization and dehydration/aromatization steps. The chlorination of the 4-hydroxy intermediate is a nucleophilic substitution on the activated pyridone ring.
| Plausible Synthetic Route | Key Reagents | Reaction Type |
| Route 1 | 1. 5-methoxy-3-aminopyridine + β-keto ester2. Phosphorus oxychloride (POCl₃) | 1. Gould-Jacobs Reaction2. Chlorination |
| Route 2 | 1. 5-methoxy-3-aminopyridine + Crotonaldehyde source2. Oxidation (e.g., m-CPBA)3. Chlorination (e.g., POCl₃) | 1. Skraup-Doebner-von Miller Reaction2. N-Oxidation3. Chlorination |
Emerging Trends in 1,5-Naphthyridine Chemistry
The field of 1,5-naphthyridine chemistry is dynamic, with several emerging trends focused on improving synthetic efficiency, sustainability, and the scope of applications. rsc.org
Multicomponent Reactions (MCRs): One-pot MCRs are gaining prominence for the rapid assembly of complex naphthyridine derivatives from simple precursors. rsc.orgrsc.org These reactions offer high atom economy and procedural simplicity, enabling the efficient creation of diverse chemical libraries for screening. rsc.org
C-H Functionalization: Direct C-H activation and functionalization are becoming powerful tools for modifying the naphthyridine scaffold. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste.
Photoredox and Electrocatalysis: Mild reaction conditions mediated by light or electricity are being explored to construct and functionalize the naphthyridine ring, offering alternative pathways that are often inaccessible through traditional thermal methods.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources like microwave irradiation or mechanochemical synthesis (ball-milling) is increasingly being adopted to reduce the environmental impact of synthetic processes. rsc.org
Medicinal Chemistry Focus: There is a strong and growing interest in 1,5-naphthyridine derivatives as inhibitors of protein kinases, particularly for applications in oncology and inflammatory diseases. acs.org Recent studies have also highlighted their potential as dual-action antimalarial agents. acs.orgnih.gov
Materials Science Applications: The electron-deficient nature of the 1,5-naphthyridine core makes it an attractive building block for organic electronic materials, such as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). researchgate.netchemimpex.com
Unexplored Synthetic Avenues
For a specifically substituted molecule like this compound, several modern synthetic strategies remain largely unexplored.
Late-Stage C-H Functionalization: A highly innovative approach would be to synthesize a simpler 4-chloro-6-methoxy-1,5-naphthyridine core and then introduce the C2-methyl group via a late-stage, regioselective C-H methylation. This would offer a flexible route to various C2-substituted analogues.
Flow Chemistry: The synthesis, particularly the chlorination step which often uses hazardous reagents like POCl₃, could be rendered safer, more scalable, and highly efficient by transitioning from batch processing to continuous flow chemistry. Microreactors can offer superior control over reaction temperature and time, minimizing the formation of byproducts.
Enzymatic and Biocatalytic Methods: The use of enzymes for the selective synthesis or functionalization of the naphthyridine core represents a green and highly selective, yet unexplored, avenue. Biocatalysis could be employed for asymmetric synthesis or for reactions under exceptionally mild conditions.
Transition-Metal Catalyzed Cross-Coupling: While Suzuki and Stille couplings are known for naphthyridines, a systematic exploration of various cross-coupling reactions at the C4 position of this compound could yield a vast array of novel derivatives. nih.govresearchgate.net For instance, Buchwald-Hartwig amination could introduce diverse amine functionalities, and Sonogashira coupling could install alkyne groups for further derivatization. nih.gov
Future Computational and Theoretical Research Trajectories
Computational chemistry provides powerful tools to predict properties and guide the synthesis and application of this compound and its derivatives.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways of its synthesis, helping to optimize reaction conditions and predict regioselectivity.
Prediction of Physicochemical Properties: Computational methods can predict key properties such as electronic structure (HOMO/LUMO energy levels), absorption/emission spectra, and charge transport characteristics. researchgate.net This data is invaluable for assessing its potential in electronic and optoelectronic devices.
Virtual Screening and Molecular Docking: The scaffold of this compound can be used as a template for in silico design of new ligands. researchgate.net Molecular docking studies can predict the binding modes and affinities of these virtual compounds against a wide range of biological targets, such as protein kinases, to prioritize candidates for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their biological activity, QSAR models can be developed. These models can then be used to predict the activity of new, unsynthesized compounds, accelerating the drug discovery process.
Prospects for Advanced Materials and Ligand Design
The unique electronic and structural features of this compound make it a promising candidate for applications in materials science and coordination chemistry.
Ligand Design for Catalysis and Photophysics: The two nitrogen atoms in the 1,5-naphthyridine core are ideally positioned to act as a bidentate or bridging ligand for transition metals. chemimpex.comacs.org The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the ring. The chloro, methoxy (B1213986), and methyl groups on this specific molecule would modulate the electron density and steric environment, influencing the catalytic activity or photophysical properties (e.g., luminescence) of complexes with metals like ruthenium, iridium, or copper. bohrium.com
Organic Semiconductors: The electron-deficient diazine nature of the naphthyridine ring system suggests potential for use as an n-type material in organic electronics. chemimpex.com Derivatives of this compound could be investigated as components in organic field-effect transistors (OFETs), as host materials for phosphorescent emitters, or as electron-transport layers in OLEDs and organic photovoltaic (OPV) cells. researchgate.net
Chemical Sensors: The nitrogen atoms of the naphthyridine core can serve as binding sites for metal ions or other analytes. Functionalization of the scaffold could lead to the development of novel fluorescent or colorimetric sensors, where binding of a target species would induce a measurable change in the molecule's optical properties.
Q & A
Q. Key Experimental Parameters :
| Substrate | Reagent | Solvent | Temperature/Time | Yield |
|---|---|---|---|---|
| 4-Chloro-1,5-naphthyridine | MeONa | MeOH | Reflux, 4 h | 75% |
| 2,6-Dichloro-1,5-naphthyridine | NH2NH2 | – | Sublimation | 70% |
Advanced: How do reaction conditions influence substitution at the 4-chloro position?
Answer:
The reactivity of the 4-chloro group is sensitive to steric and electronic effects. For example:
- Mild conditions : Hydrolysis of 4-chloro-2-methoxy-1,5-naphthyridine with 5M HCl in dioxane (1 hour, reflux) retains the chloro substituent while converting methoxy to a ketone (50% yield) .
- Crown ether-assisted reactions : Ethyl 7-chloro-1-ethyl-4-oxo-1,5-naphthyridine-3-carboxylate undergoes methoxy substitution using KOH/MeOH in the presence of dibenzo-1,8-crown-6 (7 hours, reflux), achieving 67% yield. The crown ether enhances nucleophilic attack on the chloro group .
Basic: What characterization techniques validate the structure of this compound?
Answer:
- UV-Vis spectroscopy : Hydrazino derivatives (e.g., 2-hydrazino-6-chloro-1,5-naphthyridine) show distinct λmax at 230, 284, and 364 nm, aiding in structural confirmation .
- Elemental analysis : Carbon, nitrogen, and chlorine content are verified via combustion analysis (e.g., C: 49.5%, N: 28.8%, Cl: 18.0% for hydrazino derivatives) .
Advanced: How can cross-coupling reactions modify the 4-chloro substituent?
Answer:
The chloro group participates in palladium-catalyzed cross-coupling. For example:
- Thioether formation : 4-Chloro-2-ethyl-1,5-naphthyridine reacts with 4',6'-mercaptobiphenyl-2-carbonitrile in methanol under reflux (1 hour, N2 atmosphere) to yield thioether-linked products (38% yield) .
- Aminolysis : 4-Chloro-2-methoxy-1,5-naphthyridine reacts with 4-amino-3-(diethylaminomethyl)phenol in ethanol/water (4 hours, reflux) to form amino-substituted derivatives (50% yield) .
Basic: What is the stability of the chloro group under acidic/basic conditions?
Answer:
- Acidic conditions : The chloro group remains intact during hydrolysis of methoxy substituents (e.g., 5M HCl, dioxane, reflux) .
- Basic conditions : Substitution occurs readily with alkoxides (e.g., MeONa/MeOH), but steric hindrance from adjacent groups (e.g., methyl) may reduce reactivity .
Advanced: What mechanistic insights explain halogen exchange (e.g., chloro to iodo)?
Answer:
Halogen exchange (e.g., Cl → I) is achieved via Finkelstein-type reactions:
- Iodination : 4-Chloro-1,5-naphthyridine reacts with NaI in a polar aprotic solvent (e.g., DMF) at 95°C (8 hours) to yield 4-iodo derivatives (68% yield) .
Key Factor : Solvent polarity and temperature critically influence reaction efficiency.
Basic: How are dehydrogenation reactions used to modify dihydro-naphthyridines?
Answer:
Dihydro derivatives (e.g., 1-allyl-6-methoxy-2-phenyl-1,2-dihydro-1,5-naphthyridine) undergo dehydrogenation using Rh catalysts (e.g., (Ph3P)4RhH) in ethanol/trifluoroacetic acid (4 hours, reflux) to yield aromatic naphthyridines (54% yield) .
Advanced: What role do computational methods play in predicting properties?
Answer:
Tools like ACD/Labs Percepta predict physicochemical properties (e.g., cLogP, polar surface area) and drug-likeness, aiding in rational design .
Basic: How are spectroscopic data interpreted for structural elucidation?
Answer:
- 13C NMR : Benzo[b]naphthyridines show characteristic peaks for aromatic carbons (e.g., δ 120–150 ppm) .
- UV-Vis : Conjugation patterns influence absorption maxima (e.g., 230–364 nm for hydrazino derivatives) .
Advanced: What biological applications are explored for 1,5-naphthyridine derivatives?
Answer:
- Antitumor agents : Fused 1,5-naphthyridines (e.g., indazolo[4,3-bc][1,5]naphthyridines) show cytotoxicity via DNA intercalation .
- Kinase inhibitors : Substitutions at the 4-position enhance binding to therapeutic targets (e.g., tyrosine kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
